UDP-a-D-Galactose disodium salt

Description

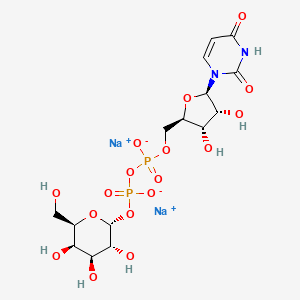

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-QKYKBPIOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137868-52-1 | |

| Record name | Uridine 5'-diphosphogalactose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Central Nucleotide Sugar Donor in Glycobiology

Uridine (B1682114) Diphosphate-α-D-Galactose (UDP-α-D-Galactose) is a critical intermediate in the metabolism of galactose and a key substrate for enzymes known as galactosyltransferases. merckmillipore.combiosynth.comsigmaaldrich.com These enzymes catalyze the transfer of a galactose moiety from UDP-α-D-Galactose to an acceptor molecule, which can be a growing polysaccharide chain, a protein, or a lipid. wikipedia.orgtaylorandfrancis.com This process, known as glycosylation, is a fundamental post-translational modification that dramatically impacts the properties and functions of the modified molecules.

The biosynthesis of numerous vital glycoconjugates is dependent on the availability of UDP-α-D-Galactose. For instance, it is essential for the formation of lactose (B1674315) in the mammary glands of mammals. wikipedia.org Furthermore, it is a precursor for the synthesis of various cell surface glycans that are involved in cell-cell recognition, signaling, and adhesion. nih.gov In plants, UDP-α-D-Galactose is indispensable for the synthesis of cell wall polysaccharides like xyloglucan (B1166014) and arabinogalactan (B145846) proteins, highlighting its structural importance. nih.gov

The cellular pool of UDP-α-D-Galactose is tightly regulated and interconnected with the metabolism of other sugars, particularly glucose. The primary route for its synthesis is the Leloir pathway, where galactose-1-phosphate is converted to UDP-α-D-Galactose. wikipedia.orgresearchgate.net Alternatively, UDP-α-D-Galactose can be formed from UDP-glucose through the action of the enzyme UDP-glucose 4-epimerase. researchgate.netnih.gov This interconversion highlights the central role of UDP-α-D-Galactose as a metabolic hub, connecting the pathways of glucose and galactose metabolism.

| Feature | Description |

| IUPAC Name | Uridine 5′-(α-D-galactopyranosyl dihydrogen diphosphate) wikipedia.org |

| CAS Number | 137868-52-1 (Disodium Salt) sigmaaldrich.commerckmillipore.com |

| Molecular Formula | C₁₅H₂₄N₂O₁₇P₂ wikipedia.org |

| Molar Mass | 566.302 g/mol wikipedia.org |

Historical Context of Nucleotide Sugar Discovery and Roles

De Novo Biosynthesis Pathways

The de novo synthesis of UDP-α-D-galactose is intrinsically linked to glucose metabolism, primarily through the action of the enzyme UDP-glucose 4-epimerase. researchgate.netresearchgate.net This pathway allows for the creation of UDP-galactose directly from a closely related sugar nucleotide, UDP-glucose.

Role of UDP-Glucose 4-Epimerase (GALE) in UDP-Glucose to UDP-Galactose Epimerization

UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, is a key enzyme that catalyzes the reversible conversion of UDP-glucose to UDP-galactose. wikipedia.orguniprot.org This reaction is a crucial step in the Leloir pathway, the principal metabolic route for galactose. oup.comnumberanalytics.com GALE facilitates the inversion of the stereochemistry at the fourth carbon of the glucose moiety within UDP-glucose, thereby transforming it into galactose. wikipedia.org This epimerization reaction ensures a balanced supply of both UDP-glucose and UDP-galactose, which are essential for the synthesis of various glycoconjugates, such as glycoproteins and glycolipids. researchgate.netoup.com The enzyme is found in a wide range of organisms, from bacteria to mammals, highlighting its fundamental importance in cellular metabolism. wikipedia.org

The activity of GALE is not only vital for producing UDP-galactose for anabolic processes but also for the catabolism of galactose, where it converts UDP-galactose back to UDP-glucose, which can then enter glycolysis for energy production. themedicalbiochemistrypage.orgwikipedia.org

Enzymatic Mechanisms of Epimerase-Catalyzed Interconversion

The catalytic mechanism of UDP-glucose 4-epimerase is a well-studied process involving a transient, oxidized intermediate. nih.govresearchgate.net The enzyme tightly binds a molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is essential for its catalytic activity. wikipedia.orggenome.jp

The interconversion process can be summarized in the following steps:

Oxidation: The hydroxyl group at the C4 position of the glucose moiety of UDP-glucose is oxidized to a ketone by the enzyme-bound NAD+. This results in the formation of a 4-ketopyranose intermediate and NADH. wikipedia.orgnih.gov

Rotation: The 4-ketopyranose intermediate is able to rotate within the active site of the enzyme. wikipedia.orgbiocyc.org

Reduction: The hydride from NADH is then transferred to the opposite face of the 4-ketopyranose intermediate, reducing the ketone back to a hydroxyl group with the opposite stereochemistry, thus forming UDP-galactose. wikipedia.org

This mechanism is characterized by a "ping-pong" kinetic model with a double displacement. wikipedia.org Key amino acid residues within the active site, such as tyrosine and serine, play critical roles in proton transfer and stabilizing the reaction intermediates. nih.govbiocyc.org Interestingly, while the human GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), the enzyme from E. coli cannot, due to differences in the active site volume and key amino acid residues. nih.gov

Salvage Pathways of Galactose Metabolism

The salvage pathway provides a mechanism for the direct conversion of galactose, obtained from dietary sources, into the metabolically active form, UDP-α-D-galactose. researchgate.netresearchgate.net This pathway involves a series of enzymatic reactions that phosphorylate and then activate galactose.

Phosphorylation of α-D-Galactose by Galactokinase (GALK)

The first committed step in the salvage pathway of galactose metabolism is the phosphorylation of α-D-galactose to galactose-1-phosphate. wikipedia.orgthemedicalbiochemistrypage.org This reaction is catalyzed by the enzyme galactokinase (GALK) and utilizes one molecule of ATP as the phosphate (B84403) donor. wikipedia.org GALK is a phosphotransferase that is highly specific for its substrate. wikipedia.org The product of this reaction, galactose-1-phosphate, is the substrate for the next enzyme in the pathway. liberty.edunih.gov The conversion of β-D-galactose, the form often produced from lactose (B1674315) hydrolysis, to the α-D-galactose substrate for GALK is facilitated by the enzyme galactose mutarotase (B13386317) (GALM). themedicalbiochemistrypage.orgnih.gov

Uridylyltransfer of Galactose-1-Phosphate by Galactose-1-Phosphate Uridylyltransferase (GALT)

The second and central step of the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgliberty.edu This enzyme facilitates the transfer of a UMP (uridine monophosphate) group from UDP-glucose to galactose-1-phosphate. oup.comnumberanalytics.com This reaction yields UDP-galactose and glucose-1-phosphate. medlineplus.govpatsnap.com

The mechanism of GALT is a classic example of a ping-pong bi-bi kinetic mechanism. oup.comwikipedia.org It involves two main steps:

The enzyme reacts with UDP-glucose, leading to the formation of a uridylylated enzyme intermediate and the release of glucose-1-phosphate. liberty.edu

The uridylylated enzyme then binds galactose-1-phosphate, and the UMP group is transferred to it, forming UDP-galactose and regenerating the original enzyme. liberty.edu

This reversible reaction is crucial for both the anabolic use of galactose and its conversion to glucose for energy. oup.com

Contributions of UDP-Sugar Pyrophosphorylases

UDP-sugar pyrophosphorylases (USPs) represent an alternative route for the synthesis of UDP-sugars, including UDP-galactose. researchgate.netfrontiersin.org These enzymes catalyze the reversible reaction between a sugar-1-phosphate and UTP (uridine triphosphate) to produce the corresponding UDP-sugar and pyrophosphate (PPi). frontiersin.orgresearchgate.net

While the classical Leloir pathway relies on GALT for the synthesis of UDP-galactose from galactose-1-phosphate using UDP-glucose as the uridyl donor, some organisms, like the parasite Leishmania major, have been shown to possess a UDP-sugar pyrophosphorylase that can directly activate galactose-1-phosphate to UDP-galactose. nih.govoup.com This provides a UDP-glucose-independent salvage pathway. oup.comnih.gov In plants, overexpression of UDP-sugar pyrophosphorylase has been shown to increase the levels of UDP-galactose. nih.gov Evidence also suggests that a UDP-galactose pyrophosphorylase activity may function as an alternate pathway for galactose metabolism in mice. nih.gov These findings indicate that USPs can play a significant role in galactose metabolism, particularly under specific physiological conditions or in certain organisms. nih.govmdpi.com

Interplay with Other Nucleotide Sugar Metabolites

The metabolic pathways of nucleotide sugars are highly interconnected, ensuring that cells can dynamically allocate carbohydrate resources to meet structural and functional demands. UDP-α-D-galactose sits (B43327) at a crucial junction, with its availability directly linked to the pools of other key sugar nucleotides, primarily UDP-glucose and, in many eukaryotes, UDP-N-acetylglucosamine.

The most direct and ubiquitous relationship is the reversible interconversion of UDP-galactose and UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose 4'-epimerase (UGE), also known as GalE. researchgate.netgolifescience.com This epimerization is the final step in the de novo synthesis of UDP-galactose, which begins with the conversion of glucose-6-phosphate to glucose-1-phosphate, followed by the activation of glucose-1-phosphate to UDP-glucose by UDP-glucose pyrophosphorylase (UGP). researchgate.net The UGE-catalyzed reaction intimately links the cellular pools of these two critical nucleotide sugars, allowing the flux to be directed toward either glucose- or galactose-containing structures as needed. researchgate.netnih.gov

In many metazoans, including humans, the UDP-galactose 4'-epimerase (GALE) exhibits broader substrate specificity, also catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). golifescience.comuni.lu This dual activity bridges the metabolism of galactose and N-acetylgalactosamine. The human GALE enzyme possesses a larger active site cavity compared to its bacterial counterpart from E. coli, which allows it to accommodate the bulkier N-acetyl group at the C2 position of the sugar, a feat the bacterial enzyme cannot perform. uni.lu This structural difference underscores the evolutionary adaptation of the enzyme to handle a wider range of substrates in eukaryotes for the synthesis of more complex glycans. uni.lu

Another enzymatic link involves the direct transfer of a galactosyl phosphate group from UDP-galactose to UDP-N-acetyl-D-glucosamine, a reaction catalyzed by UDP-galactose:UDP-N-acetyl-D-glucosamine galactose phosphotransferase. researchgate.net This creates a more complex sugar nucleotide, further highlighting the intricate ways these precursor pools are interconnected. researchgate.net

Table 1: Key Enzymes in the Metabolic Interplay of UDP-Galactose

| Enzyme | EC Number | Reaction Catalyzed | Significance | Organisms |

|---|---|---|---|---|

| UDP-glucose 4'-epimerase (UGE/GalE) | 5.1.3.2 | UDP-glucose ↔ UDP-galactose | Links de novo synthesis pathway to galactose metabolism. researchgate.net | Ubiquitous (Bacteria, Fungi, Plants, Animals) wikipedia.org |

| UDP-galactose 4'-epimerase (GALE) | 5.1.3.2 | UDP-N-acetylglucosamine ↔ UDP-N-acetylgalactosamine | Dual-function enzyme linking galactose and amino sugar metabolism. golifescience.comuni.lu | Humans, Drosophila, other metazoans golifescience.com |

| UDP-glucose pyrophosphorylase (UGP) | 2.7.7.9 | Glucose-1-phosphate + UTP → UDP-glucose + PPi | Key step in de novo synthesis of UDP-glucose, the precursor to UDP-galactose. researchgate.net | Ubiquitous |

| UDP-galactose:UDP-N-acetyl-D-glucosamine galactose phosphotransferase | 2.7.8.18 | UDP-galactose + UDP-GlcNAc → UMP + UDP-N-acetyl-6-(D-galactose-1-phospho)-D-glucosamine | Directly combines galactose and N-acetylglucosamine moieties. researchgate.net | Reported in animal tissues. researchgate.net |

The synthesis of nucleotide sugars, including UDP-galactose, primarily occurs in the cytoplasm. unam.mx Enzymes central to the pathway, such as phosphoglucomutase, have been shown to be predominantly cytosolic in organisms like Leishmania. researchgate.net However, the ultimate utilization of these activated sugars often takes place within the lumen of organelles, particularly the Golgi apparatus, where the synthesis of most cell wall polysaccharides and glycoproteins occurs. researchgate.net

This spatial separation necessitates specific transport mechanisms and implies the existence of distinct, localized pools of nucleotide sugars. In plants, for instance, evidence points toward substrate channeling, where specific cytosolic isoforms of UGE are physically associated with the Golgi membrane. researchgate.netnih.gov This arrangement is thought to form a biosynthetic complex with UDP-D-galactose transporters and galactosyltransferases, ensuring the efficient delivery of UDP-galactose from its site of synthesis directly to the enzymatic machinery responsible for building cell wall polymers like xyloglucan (B1166014). researchgate.net This compartmentalization allows for precise regulation of the flux of UDP-galactose into different downstream products, preventing wasteful diffusion and enabling cell-type-specific synthesis of complex carbohydrates. nih.gov Methodological challenges in cleanly separating cellular compartments like the nucleus and cytoplasm make the precise quantification of these distinct pools difficult.

Comparative Analysis of UDP-α-D-Galactose Metabolism Across Diverse Organisms

The fundamental pathways for UDP-galactose synthesis are conserved, but different life forms have evolved unique adaptations and dependencies related to this metabolite, often reflecting the specific composition of their cell surfaces and glycoconjugates.

In fungi, UDP-galactose metabolism is crucial for cell wall integrity. The pathogenic fungus Candida albicans requires its UDP-galactose-4-epimerase (Gal10) not only for growth on galactose but also for normal hyphal morphogenesis and maintenance of the cell wall, even when grown on other carbon sources. The fungus Aspergillus fumigatus possesses three distinct UGE isoforms with specialized roles. Uge5 is the dominant epimerase required for growth on galactose and for the synthesis of galactofuranose, a component of the galactomannan (B225805) polysaccharide. Uge3, conversely, is required for producing the galactosaminogalactan polymer. This functional divergence allows for differential regulation of the synthesis of specific galactose-containing cell wall components.

Table 2: Functions of UDP-glucose 4-epimerases in Aspergillus fumigatus

| Enzyme | Primary Function | Impact of Deletion |

|---|---|---|

| Uge3 | UDP-N-acetylgalactosamine production for galactosaminogalactan (GAG) synthesis. | Blocks GAG synthesis but does not prevent growth on galactose. |

| Uge4 | Minimally expressed under lab conditions. | No significant impact on galactose metabolism or polysaccharide synthesis. |

| Uge5 | Dominant epimerase for UDP-galactose production and galactofuranose synthesis. | Prevents normal growth on galactose and blocks galactofuranose synthesis. |

In algae, particularly red algae (Rhodophyta), UDP-galactose is a key precursor for major cell wall components known as sulfated galactans (e.g., agar (B569324) and carrageenan). The metabolism of floridoside, a major storage carbohydrate in red algae, involves the interconversion of UDP-galactose and UDP-glucose by UGE. In the red alga Galdieria sulphuraria, UDP-D-galactose 4-epimerase has been characterized as a homodimer that is unusually stable. The cellular levels of UDP-glucose and UDP-galactose in red algae increase under conditions that favor the synthesis of these galactose-rich polymers.

The protozoan parasite Leishmania major requires a substantial and continuous supply of UDP-galactose for the synthesis of its dense surface glycocalyx, which is critical for its survival and virulence. The parasite has two primary pathways for obtaining UDP-galactose. researchgate.net The first is the de novo pathway, which relies on the epimerization of UDP-glucose. The second is a salvage pathway. Research has revealed that Leishmania possesses a UDP-sugar pyrophosphorylase (USP) that is capable of directly converting galactose-1-phosphate (Gal-1-P) into UDP-galactose using UTP. This makes USP the key enzyme responsible for salvaging external galactose. Furthermore, studies on mutants lacking UDP-glucose pyrophosphorylase (UGP) showed that while galactosylation was reduced, it was not eliminated, leading to the discovery of a UDP-glucose-independent salvage pathway for UDP-galactose synthesis. This metabolic flexibility underscores the critical importance of maintaining the UDP-galactose pool for the parasite's viability. researchgate.net

Table 3: UDP-Galactose Biosynthesis Pathways in Leishmania major

| Pathway | Key Enzyme(s) | Description | Reference |

|---|---|---|---|

| De Novo Synthesis | UDP-glucose pyrophosphorylase (UGP), UDP-glucose 4'-epimerase (GalE) | UDP-glucose is synthesized from glucose-1-phosphate and then epimerized to UDP-galactose. | researchgate.net |

| Galactose Salvage | Galactokinase (GK), UDP-sugar pyrophosphorylase (USP) | External galactose is phosphorylated to Gal-1-P, which is then converted to UDP-galactose by USP using UTP. This pathway is independent of UDP-glucose. |

In plants, UDP-galactose is an essential building block for a variety of cell wall polysaccharides, including the hemicellulose xyloglucan and pectic arabinogalactans, as well as for arabinogalactan-proteins (AGPs). nih.gov The biosynthesis of these complex polymers requires a coordinated supply of nucleotide sugars to the Golgi apparatus. researchgate.net Plants possess multiple isoforms of UDP-D-glucose 4-epimerase (UGE), and genetic studies in Arabidopsis thaliana have shown that these isoforms have specialized functions. nih.gov For example, the RHD1 (UGE4) isoform is specifically required for the galactosylation of xyloglucan and type II arabinogalactan (B145846) in certain cell types. uni.lunih.gov The loss of this specific isoform impairs the structure of these polymers in root cells, but does not affect other galactose-dependent pathways. nih.gov This specificity suggests that distinct UGE isoforms are part of dedicated metabolic complexes, or "substrate channels," that direct UDP-galactose to specific galactosyltransferases within the Golgi. researchgate.netnih.gov This channeling provides a mechanism for the precise regulation of cell wall synthesis during plant development. nih.gov Plants can also recycle galactose liberated from the cell wall during remodeling by converting it back into UDP-galactose via the action of galactokinase and a pyrophosphorylase, allowing the monosaccharide to be re-incorporated into new cell wall material.

Enzymatic Utilization and Catalytic Mechanisms of Udp α D Galactose

Substrate Specificity for Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as UDP-α-D-galactose, to a specific acceptor molecule. semanticscholar.org The substrate specificity of these enzymes is paramount in determining the final structure and function of the resulting oligosaccharide chains. semanticscholar.org

Galactosyltransferases are a diverse group of enzymes classified into families based on sequence similarity. One prominent family is the β-1,4-galactosyltransferases (β4GalTs), which comprises seven members in humans. wikipedia.orggenecards.org These enzymes are type II membrane-bound glycoproteins located in the Golgi apparatus. wikipedia.orgnih.gov They exhibit exclusive specificity for UDP-galactose as the donor substrate and transfer galactose in a β-1,4 linkage to acceptor sugars like N-acetylglucosamine (GlcNAc), glucose (Glc), and xylose. wikipedia.orggenecards.org

A notable member of this family is Beta-1,4-galactosyltransferase 5 (B4GALT5). maayanlab.cloud B4GALT5 is crucial for the synthesis of lactosylceramide (LacCer), a precursor for various gangliosides essential for processes like early embryogenesis. maayanlab.cloud It also participates in the biosynthesis of glycoconjugates in the central nervous system and has been implicated in metabolic regulation and cancer progression. maayanlab.cloudnih.gov The B4GALT family, including B4GALT5, plays a significant role in the glycosylation-dependent cellular processes that are vital for development and disease. maayanlab.cloudnih.gov

The transfer of galactose from UDP-α-D-galactose by galactosyltransferases is a highly controlled process, ensuring specific stereochemistry (the 3D arrangement of atoms) and regioselectivity (the position of the new bond). mdpi.com These enzymes precisely orient both the UDP-galactose donor and the acceptor substrate within the active site to facilitate the formation of a specific glycosidic linkage (e.g., β-1,4).

Stereoselectivity refers to the preference for forming one stereoisomer over another. khanacademy.org Galactosyltransferases like those in the B4GALT family create a β-linkage, meaning the bond from the anomeric carbon of galactose is oriented upwards relative to the plane of the sugar ring. This is achieved through the precise positioning of catalytic residues in the enzyme's active site that facilitate a nucleophilic attack on the anomeric carbon from a specific face.

Regioselectivity is the preference for reaction at one position over another. youtube.com For example, B4GALT enzymes specifically transfer galactose to the 4-hydroxyl group of an acceptor sugar like GlcNAc. wikipedia.orggenecards.org This specificity is dictated by the architecture of the enzyme's binding pocket, which exposes only the target hydroxyl group of the acceptor to the activated galactose donor.

The combination of stereochemical and regioselective control is fundamental to the synthesis of functionally diverse and complex carbohydrate structures. semanticscholar.org

The efficiency and affinity with which galactosyltransferases utilize UDP-α-D-galactose can be quantified by kinetic parameters, particularly the Michaelis-Menten constant (K_m). The K_m value represents the substrate concentration at which the enzyme operates at half its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. A lower K_m indicates a higher affinity.

Studies have determined the K_m values for various galactosyltransferases, highlighting their high affinity for UDP-galactose. For instance, the Gne enzyme from Escherichia coli O86:B7, which can act on four different substrates, has a K_m of 295 µM for UDP-galactose. nih.gov Bovine β-(1->4)-galactosyltransferase shows a K_m of 51 µM for a UDP-2-deoxy-galactose analog, a value nearly identical to that for the natural UDP-galactose substrate. nih.gov

| Enzyme | Source Organism | Substrate | K_m (µM) | Reference |

|---|---|---|---|---|

| Gne (UDP-GlcNAc/Glc 4-epimerase) | Escherichia coli O86:B7 | UDP-Galactose | 295 | nih.gov |

| Gne (UDP-GlcNAc/Glc 4-epimerase) | Escherichia coli O86:B7 | UDP-Glucose | 370 | nih.gov |

| Gne (UDP-GlcNAc/Glc 4-epimerase) | Escherichia coli O86:B7 | UDP-GlcNAc | 323 | nih.gov |

| Gne (UDP-GlcNAc/Glc 4-epimerase) | Escherichia coli O86:B7 | UDP-GalNAc | 373 | nih.gov |

| β-(1->4)-galactosyltransferase | Bovine | UDP-2-deoxy-galactose | 51 | nih.gov |

| MgUGE (UDP-glucose 4-epimerase) | Magallana gigas (Oyster) | UDP-Galactose | 1600 | mdpi.com |

| EhGalE (UDP-glucose 4-epimerase) | Entamoeba histolytica | UDP-Glucose | 31.82 | plos.org |

Involvement in Reversible Epimerization Reactions

UDP-α-D-galactose is intrinsically linked to glucose metabolism through the action of epimerase enzymes, which catalyze the reversible conversion between UDP-galactose and UDP-glucose. This reaction is a cornerstone of the Leloir pathway for galactose metabolism. wikipedia.org

UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, is a homodimeric enzyme found across all domains of life, from bacteria to mammals. wikipedia.org It catalyzes the reversible interconversion of UDP-galactose and UDP-glucose by inverting the stereochemistry at the C4 position of the hexose sugar. mdpi.comwikipedia.org This allows cells to generate UDP-galactose for biosynthetic pathways even when galactose is not available from external sources. plos.org

Biochemical studies of GALE from various organisms have revealed optimal functioning under specific conditions. For example, the enzyme from the fungus Hericium erinaceus shows optimal activity at a pH of 6.0 and a temperature of 30°C. frontiersin.org In contrast, GALE from the oyster Magallana gigas has an optimal temperature of 16°C and a pH optimum around 8.0, while the enzyme from Entamoeba histolytica functions best at 37°C and pH 8.5. mdpi.complos.org Human GALE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). wisc.edu

The catalytic activity of UDP-glucose 4-epimerase is strictly dependent on the tightly bound coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgmedcraveonline.com The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a conserved Tyr-X-X-X-Lys motif essential for catalysis. wikipedia.orgwisc.edu

The epimerization mechanism involves a transient oxidation-reduction cycle:

The enzyme's active site abstracts a hydride from the C4 position of the sugar moiety of either UDP-glucose or UDP-galactose.

This hydride is transferred to the bound NAD+, reducing it to NADH and forming a transient UDP-4-keto-hexopyranose intermediate. mdpi.commedcraveonline.com

The 4-keto intermediate rotates within the active site.

The hydride is then transferred back from NADH to the opposite face of the keto group, resulting in the C4 epimer (e.g., UDP-galactose is formed from UDP-glucose). mdpi.com

The binding of the NAD+ cofactor is dynamic and crucial for the enzyme's structural stability and activity. nih.gov Alterations in cofactor binding can lead to significant structural changes and are implicated in diseases like type III galactosemia, which results from a deficiency in human GALE activity. nih.gov

Enzymatic Systems for UDP-α-D-Galactose Regeneration

Coupled Enzyme Reactions in Biocatalysis

Several enzymatic pathways have been engineered for the regeneration of UDP-Gal. These multi-enzyme cascades typically involve the use of a glycosyltransferase (GT) to transfer galactose to an acceptor, releasing uridine (B1682114) diphosphate (B83284) (UDP), which is then recycled back into UDP-Gal. Key enzymes in these regeneration cycles include sucrose synthase (SuSy), UDP-glucose 4-epimerase (GalE), and enzymes of the Leloir pathway, such as galactokinase (GalK) and galactose-1-phosphate uridylyltransferase (GALT). researchgate.netacs.org

Sucrose Synthase (SuSy) Coupled Systems

A highly effective and widely used strategy for nucleotide sugar regeneration involves sucrose synthase (SuSy). researchgate.net SuSy is a glycosyltransferase that catalyzes the reversible cleavage of sucrose in the presence of a nucleotide diphosphate, such as UDP, to yield the corresponding nucleotide sugar and fructose. researchgate.netnih.gov In this system, SuSy is coupled with UDP-galactose 4-epimerase (GalE). The cycle operates as follows:

A galactosyltransferase utilizes UDP-Gal to glycosylate a target molecule, releasing UDP.

Sucrose synthase uses the released UDP and inexpensive sucrose to generate UDP-glucose (UDP-Glc) and fructose. nih.gov

UDP-glucose 4-epimerase (GalE) then catalyzes the epimerization of UDP-Glc to regenerate UDP-Gal, which can be used again by the galactosyltransferase. acs.org

This cascade creates a UDP-recycling system where sucrose serves as the ultimate galactose donor, significantly reducing costs. acs.orgacs.org The removal of UDP, which can act as a product inhibitor for the glycosyltransferase, also helps to drive the reaction forward, enhancing glycosylation efficiency. nih.gov The effectiveness of this system has been demonstrated in the synthesis of various glycosides, such as hyperoside, where the final product titer reached 2134 mg/L with a molar conversion of 92%. acs.org

Table 1: Examples of Sucrose Synthase Enzymes Used in UDP-Recycling Systems

| Enzyme Source | Mutant/Variant | Coupled Enzyme(s) | Application | Key Finding |

| Glycine max (Soybean) | GmSUS | E. coli GalE, P. hybrida PhUGT | Synthesis of hyperoside | Achieved a high titer (2134 mg/L) and 18.4 regeneration cycles for UDP-galactose. acs.org |

| Glycyrrhiza uralensis (Licorice) | GuSUS1 mutant | UGT73C11 | Glycosylation of glycyrrhetinic acid | Deletion of the N-terminus improved enzyme stability, increasing GA conversion by 7-fold. acs.orgbit.edu.cn |

| Micractinium conductrix (Green alga) | McSuSy (S31D mutant) | Engineered UGT76G1 | Synthesis of rebaudioside M | The S31D mutation stimulated enzyme activity; the system converted 50 g/L of rebaudioside E. nih.gov |

Leloir Pathway Enzyme Systems

Another prominent regeneration strategy utilizes the enzymes of the Leloir pathway, which is the primary route for galactose metabolism in most organisms. liberty.eduresearchgate.net This multi-enzyme system can be constructed to synthesize UDP-Gal de novo from galactose. A typical four-enzyme system includes:

Galactokinase (GalK): Phosphorylates galactose to galactose-1-phosphate (Gal-1-P), consuming ATP. researchgate.netnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP moiety from UDP-Glc to Gal-1-P, producing UDP-Gal and glucose-1-phosphate (Glc-1-P). reactome.orgreactome.orgwikipedia.org

UDP-Glucose Pyrophosphorylase (UGPase/GalU): Synthesizes UDP-Glc from Glc-1-P and UTP. researchgate.netnih.gov

Pyrophosphatase (ppa): Hydrolyzes the pyrophosphate (PPi) generated by UGPase, driving the reaction toward UDP-Glc synthesis. nih.gov

To make the process cyclic and regenerative, pathways for ATP and UTP regeneration are also incorporated. For instance, polyphosphate kinase can be used to regenerate ATP from polyphosphate, an inexpensive energy source. nih.gov By immobilizing these enzymes on a solid support, such as agarose beads, their stability and operational efficiency can be significantly enhanced, allowing for continuous production. nih.gov In one such system, 50% of the initial UMP was converted into UDP-galactose after 48 hours of continuous circulation. nih.gov

Table 2: Key Enzymes in Leloir Pathway-Based Regeneration Cycles

| Enzyme | EC Number | Function in Regeneration Cycle |

| Galactokinase (GalK) | 2.7.1.6 | Catalyzes the phosphorylation of galactose to galactose-1-phosphate. researchgate.netnih.gov |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | 2.7.7.12 | Converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. liberty.eduwikipedia.org |

| UDP-Glucose 4-Epimerase (GalE) | 5.1.3.2 | Interconverts UDP-glucose and UDP-galactose. researchgate.netmdpi.com |

| UDP-Glucose Pyrophosphorylase (UGPase) | 2.7.7.9 | Synthesizes UDP-glucose from glucose-1-phosphate and UTP. nih.govmdpi.com |

Other Coupled Enzyme Approaches

The versatility of biocatalysis allows for various combinations of enzymes to create efficient regeneration systems. UDP-glucose 4-epimerase (UGE or GalE) is a central catalyst in many of these systems, as it directly interconverts the abundant and less expensive UDP-glucose into UDP-galactose. mdpi.comnih.gov This enzyme can be directly coupled with a galactosyltransferase, using UDP-glucose as the starting substrate for galactosylation reactions. mdpi.com

Additionally, UDP-sugar pyrophosphorylase (USPase) offers an alternative route. Some USPases can reversibly convert galactose-1-phosphate and UTP into UDP-galactose. liberty.edunih.gov This provides a more direct "salvage pathway" for UDP-Gal synthesis that can be integrated into biocatalytic cycles. researchgate.net The choice of enzymatic system often depends on the specific application, the target molecule, and the cost and availability of substrates and enzymes.

Essentiality in Glycoprotein Assembly and Modification

Glycosylation, the enzymatic attachment of sugar chains (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. UDP-galactose is a key substrate in this process, providing the galactose units that are integral components of many glycan structures. researchgate.net Its availability, regulated by the enzyme UDP-galactose 4-epimerase (GALE), is crucial for both major types of protein glycosylation. researchgate.net

UDP-galactose is essential for the elaboration of both N-linked and O-linked glycans. researchgate.net

N-linked glycosylation , which involves the attachment of a glycan to an asparagine residue, often includes galactose in its complex and hybrid structures. After the initial core glycan is attached and trimmed in the endoplasmic reticulum, it is further modified in the Golgi apparatus. Here, galactosyltransferases utilize UDP-galactose to add galactose residues to the growing glycan chains. Deficiencies that reduce the cellular levels of UDP-galactose have been shown to impair N-glycosylation. mdpi.com

O-linked glycosylation refers to the attachment of glycans to the hydroxyl group of serine or threonine residues. creative-proteomics.com The process is initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc. creative-proteomics.comnih.gov The enzyme UDP-galactose 4-epimerase is responsible for the interconversion of UDP-N-acetylglucosamine and UDP-N-acetyl-galactosamine, as well as UDP-glucose and UDP-galactose, directly linking the UDP-galactose pool to the initiation of O-glycosylation. researchgate.net Following the initial GalNAc attachment, the glycan chain is elongated by the sequential addition of other monosaccharides, frequently including galactose transferred from UDP-galactose. creative-proteomics.com

The precise sequence and linkage of monosaccharides determine the final structure and function of a glycoprotein. UDP-galactose is the donor for galactosyltransferases that create specific, biologically important structures.

Lactosamine Units: A common motif in N- and O-linked glycans is the N-acetyllactosamine (LacNAc) disaccharide (Galβ1-4GlcNAc). The formation of this unit is catalyzed by β-1,4-galactosyltransferases, which transfer galactose from UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue. These LacNAc units can be repeated to form poly-N-acetyllactosamine chains, which serve as scaffolds for further modifications that mediate cell adhesion and signaling.

Proteoglycan Linkage Region: The biosynthesis of most proteoglycans is initiated on a core protein by the formation of a specific tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser). The assembly of this linker requires the sequential action of distinct glycosyltransferases. Following the addition of xylose, two separate galactosyltransferases, GalT-I and GalT-II, utilize UDP-galactose to add two consecutive galactose residues, forming the core structure upon which long glycosaminoglycan chains are built. researchgate.net

Blood Group Antigens: The terminal galactose residues on glycans are often precursors for structures like the A, B, and H blood group antigens. For example, the H antigen is formed by the fucosylation of a terminal galactose residue. The subsequent addition of GalNAc (for A antigen) or another galactose (for B antigen) to this structure is dependent on the initial presence of the galactosylated precursor.

The table below summarizes key enzymes and the specific structures they form using UDP-galactose.

| Enzyme Family | Substrate(s) | Product Structure | Biological Context |

| β-1,4-Galactosyltransferases | UDP-galactose, terminal GlcNAc | Galβ1-4GlcNAc (N-acetyllactosamine) | Elongation of N- and O-linked glycans |

| Galactosyltransferase I (β-1,4) | UDP-galactose, Xyl-Ser | Galβ1-4Xyl-Ser | Proteoglycan linkage region synthesis |

| Galactosyltransferase II (β-1,3) | UDP-galactose, Galβ1-4Xyl-Ser | Galβ1-3Galβ1-4Xyl-Ser | Proteoglycan linkage region synthesis |

Contribution to Glycolipid Synthesis

Glycolipids are lipids with attached carbohydrate moieties that are vital components of cell membranes, contributing to membrane stability and participating in cell-cell recognition and signaling. UDP-galactose is a fundamental donor substrate for the synthesis of the two major classes of glycolipids: sphingolipids and glycerolipids. mdpi.comnih.gov

Glycosphingolipids: The biosynthesis of most complex glycosphingolipids begins with glucosylceramide (GlcCer), which is formed from ceramide and UDP-glucose. mdpi.com This is then converted to lactosylceramide (LacCer) by the addition of a galactose molecule from UDP-galactose. LacCer is a critical branch point, serving as the precursor for the synthesis of numerous series of more complex glycosphingolipids, including gangliosides, globosides, and isoglobosides. A reduction in the cellular pool of UDP-galactose leads to impaired synthesis of these vital membrane components. mdpi.comnih.gov

Galactosylglycerolipids: In plants and photosynthetic bacteria, the thylakoid membranes of chloroplasts are rich in galactolipids, a class of glycerolipids. The most abundant of these are monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG). researchgate.net Their synthesis occurs in the chloroplast envelope, where galactosyltransferases use UDP-galactose as the galactose donor to attach one or two galactose residues to a diacylglycerol backbone. researchgate.net These galactolipids are essential for the structure and function of the photosynthetic machinery. researchgate.net

Involvement in Complex Polysaccharide Elongation

Polysaccharides are long carbohydrate polymers that serve structural and energy storage roles. UDP-galactose is a key building block for the elongation of many complex polysaccharides in organisms ranging from bacteria to plants. wikipedia.orgmdpi.com

The plant cell wall is a complex network of polysaccharides, primarily cellulose, hemicelluloses, and pectins. While cellulose is synthesized from UDP-glucose, the biosynthesis of the complex, branched structures of hemicelluloses and pectins relies heavily on a variety of nucleotide sugars, including UDP-galactose. nih.gov

Hemicelluloses: Xyloglucan (B1166014), a major hemicellulose in the primary cell walls of dicots, has a β-1,4-glucan backbone that is frequently substituted with xylose, galactose, and fucose residues. Genetic studies in Arabidopsis thaliana have shown that specific isoforms of UDP-glucose 4-epimerase are required for the galactosylation of xyloglucan. nih.gov This demonstrates that a dedicated flux of UDP-galactose is necessary for the proper synthesis of this structural polysaccharide. nih.gov

Pectins: Pectins are a family of complex galacturonic acid-rich polysaccharides. One major pectic component is rhamnogalacturonan I (RG-I), which features a backbone of alternating rhamnose and galacturonic acid residues. This backbone is decorated with side chains of arabinans, galactans, and arabinogalactans. The synthesis of the galactan and arabinogalactan (B145846) side chains requires galactosyltransferases that utilize UDP-galactose as the donor substrate. nih.gov The proper assembly of these pectic polysaccharides is critical for cell wall integrity and intercellular adhesion.

The table below outlines the involvement of UDP-galactose in the synthesis of specific plant cell wall polysaccharides.

| Polysaccharide Class | Specific Polymer | Role of UDP-Galactose |

| Hemicellulose | Xyloglucan | Donor for galactose side chains |

| Pectin | Rhamnogalacturonan I | Donor for galactan and arabinogalactan side chains |

| Pectin | Arabinogalactan-Proteins (AGPs) | Donor for extensive galactan portions of the glycan chains |

An in-depth examination of the biochemical roles of Uridine Diphosphate-alpha-D-galactose (UDP-α-D-galactose) reveals its dual significance as both a fundamental building block for complex cell-surface structures and an active participant in extracellular signaling. This article focuses on the specific functions of UDP-α-D-galactose disodium (B8443419) salt in the biosynthesis of glycoconjugates essential for the cellular glycocalyx and its activity as a ligand for purinergic receptors, thereby influencing cellular behavior.

Cellular Regulation and Consequences of Metabolic Dysregulation

Mechanisms Regulating Intracellular UDP-α-D-Galactose Levels

The cellular pool of UDP-Gal is maintained through a delicate balance of synthesis, conversion, and transport, governed by intricate regulatory networks. These mechanisms ensure a steady supply of this crucial nucleotide sugar for glycosylation reactions while preventing its potentially toxic accumulation.

Feedback Inhibition and Allosteric Modulation of Metabolic Enzymes

The enzymes involved in the Leloir pathway, the primary route for UDP-Gal synthesis, are subject to feedback inhibition and allosteric modulation, allowing for rapid control of metabolic flux in response to changing cellular needs.

One of the key regulatory enzymes is UDP-glucose pyrophosphorylase (UGPase) , which catalyzes the formation of UDP-glucose, the precursor of UDP-Gal. In some organisms, UGPase activity can be inhibited by its downstream products, providing a direct feedback loop. For instance, studies have identified chemical inhibitors that target UGPase, demonstrating the potential for pharmacological modulation of this pathway. nih.gov A salicylamide (B354443) derivative, for example, was found to be an effective uncompetitive inhibitor of both UGPase and UDP-sugar pyrophosphorylase (USPase). nih.gov Furthermore, a chemical fragment, GAL-012, has been shown to inhibit a family of UDP-hexose pyrophosphorylases, including UGP2, by competing with the UDP-Glc substrate. nih.govmdpi.com

UDP-galactose 4-epimerase (GALE) , the enzyme responsible for the interconversion of UDP-glucose and UDP-galactose, also exhibits complex allosteric regulation. wikipedia.org In the yeast Saccharomyces fragilis, GALE displays classical hyperbolic kinetics with UDP-galactose as the substrate, but shows distinct allosteric behavior when UDP-glucose is the substrate. nih.gov This suggests a regulatory role for GALE in controlling the direction of flux in galactose metabolism. nih.gov Glucose 6-phosphate has been identified as a strong allosteric activator of this enzyme at low UDP-glucose concentrations. nih.gov The development of inhibitors for GALE is an active area of research, with potential therapeutic applications in conditions like galactosemia and certain cancers. ontosight.airsc.org

Another critical enzyme, galactose-1-phosphate uridylyltransferase (GALT) , is also a point of regulation. The accumulation of its substrate, galactose-1-phosphate (Gal-1-P), in classic galactosemia is known to be toxic. oup.com Interestingly, Gal-1-P can act as an inhibitor of UDP-hexose pyrophosphorylases, further disrupting the balance of nucleotide sugars. oup.com

The table below summarizes key enzymes in the UDP-α-D-Galactose pathway and their known modulators.

| Enzyme | Modulator | Type of Modulation | Effect on UDP-Gal Synthesis |

| UDP-glucose pyrophosphorylase (UGPase) | Salicylamide derivative | Uncompetitive Inhibition | Decrease |

| UDP-glucose pyrophosphorylase (UGPase) | GAL-012 | Competitive Inhibition | Decrease |

| UDP-galactose 4-epimerase (GALE) | Glucose 6-phosphate | Allosteric Activation | Increase (from UDP-Glc) |

| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate | Inhibition (of UGPase) | Indirect Decrease |

Transcriptional and Translational Control of Related Enzymes

In addition to rapid enzymatic regulation, the levels of enzymes involved in UDP-Gal metabolism are controlled at the transcriptional and translational levels, allowing for long-term adaptation to different physiological states.

A prime example of this is observed during lactation in the human mammary epithelium. The synthesis of lactose (B1674315), a disaccharide of glucose and galactose, requires a substantial supply of UDP-Gal. Studies have shown a coordinated upregulation of genes encoding enzymes for the conversion of glucose to UDP-Gal. nih.gov Specifically, the expression of UDP-glucose pyrophosphorylase 2 (UGP2) and the UDP-galactose transporter 2 (SLC35A2) genes are significantly induced, paralleling the increase in lactose synthesis. nih.gov This transcriptional induction is thought to be triggered by hormonal signals, such as the withdrawal of progesterone (B1679170) and the signaling of prolactin through the STAT5 pathway. nih.gov

Conversely, in certain pathological states, such as in galactose-1-phosphate uridylyltransferase (GALT)-deficient yeast, there is a downregulation of genes in the GAL regulon, including those for galactokinase, galactose permease, and UDP-galactose-4-epimerase. nih.gov This appears to be a compensatory mechanism to reduce the accumulation of toxic galactose-1-phosphate. nih.gov Simultaneously, these cells upregulate the gene for UDP-glucose pyrophosphorylase (UGP1), which can utilize galactose-1-phosphate to produce UDP-galactose, providing an alternative metabolic route. nih.gov

Impact of Impaired UDP-α-D-Galactose Metabolism on Cellular Glycome Integrity

The precise regulation of the intracellular UDP-Gal pool is paramount for maintaining the integrity of the cellular glycome. Glycans, the complex carbohydrate structures attached to proteins and lipids, play crucial roles in a myriad of cellular processes. Imbalances in UDP-Gal levels can lead to the synthesis of aberrant glycan structures, with far-reaching consequences for cellular function.

Cellular Consequences of UDP-Galactose 4-Epimerase Deficiency

Deficiency of UDP-galactose 4-epimerase (GALE) is a prime example of how a defect in UDP-Gal metabolism can profoundly impact the cell. GALE deficiency, which underlies Type III galactosemia, disrupts the interconversion of UDP-galactose and UDP-glucose. wikipedia.org In humans, GALE also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

A deficiency in GALE leads to an accumulation of UDP-galactose when dietary galactose is present. This can disrupt various cellular processes. Even in the absence of galactose, a lack of functional GALE can affect cell wall integrity and morphology in organisms like Candida albicans, highlighting the enzyme's fundamental roles beyond simple galactose metabolism. nih.govnih.gov In human cells, GALE deficiency results in the production of galactose-deficient glycoproteins. researchgate.net

Altered Glycan Structures in Cells with Nucleotide Sugar Imbalances

Imbalances in the cellular pools of nucleotide sugars, including UDP-Gal, directly translate into altered glycan structures on glycoproteins and glycolipids. These structural changes can have significant functional consequences.

Defects in the UDP-galactose transporter (SLC35A2) , which moves UDP-Gal from the cytoplasm into the Golgi apparatus, lead to a congenital disorder of glycosylation (CDG). nih.govresearchgate.netnih.gov Cells with mutations in SLC35A2 exhibit reduced UDP-galactose transport, resulting in glycoproteins with truncated, galactose-deficient glycans. researchgate.netnih.gov This leads to a loss of both galactose and sialic acid residues on N-glycans. nih.govresearchgate.net

The table below illustrates examples of altered glycan structures resulting from specific defects in the UDP-α-D-Galactose pathway.

| Defective Protein | Resulting Nucleotide Sugar Imbalance | Consequence on Glycan Structure |

| UDP-galactose 4-epimerase (GALE) | Accumulation of UDP-galactose (with galactose intake), potential deficit for some pathways | Production of galactose-deficient glycoproteins. researchgate.net |

| UDP-galactose transporter (SLC35A2) | Reduced luminal UDP-galactose in the Golgi | Truncated N-glycans lacking galactose and sialic acid. nih.govresearchgate.net |

| Galactose-1-phosphate uridylyltransferase (GALT) | Reduced UDP-galactose, accumulation of Gal-1-P | Abnormal galactosylation of glycoproteins. oup.com |

Cellular Pathologies Associated with Defective UDP-α-D-Galactose Pathways

Defects in the metabolic pathways that produce and utilize UDP-α-D-galactose are the underlying cause of several inherited metabolic diseases, collectively known as congenital disorders of glycosylation (CDGs). These disorders are characterized by a wide range of clinical symptoms, reflecting the ubiquitous importance of proper glycosylation for cellular and organismal function.

Classic Galactosemia , resulting from a deficiency in galactose-1-phosphate uridylyltransferase (GALT) , is a severe and potentially lethal disease. nih.govnih.gov The accumulation of galactose-1-phosphate is toxic to cells, leading to liver dysfunction, cataracts, and neurological damage. youtube.comyoutube.com The molecular basis of the disease lies in the inability to convert galactose-1-phosphate to UDP-galactose, leading to a profound disruption of galactose metabolism and a deficit in UDP-hexoses. oup.comnih.gov

Type III Galactosemia , caused by a deficiency in UDP-galactose 4-epimerase (GALE) , presents with a spectrum of severity. nih.gov The cellular pathology stems from the inability to interconvert UDP-galactose and UDP-glucose, and in humans, also UDP-GalNAc and UDP-GlcNAc. wikipedia.orgnih.gov This leads to the production of glycoproteins with incomplete glycan chains. researchgate.net

Mutations in the UDP-galactose transporter (SLC35A2) cause an X-linked congenital disorder of glycosylation (CDG-II). nih.govnih.gov The failure to transport UDP-galactose into the Golgi lumen results in hypoglycosylation of numerous proteins, leading to severe neurological impairment and other systemic problems. nih.govnih.gov The loss of SLC35A2 function has also been linked to elevated levels of Hypoxia-Inducible Factor-α (HIF-α), suggesting a broader role in cellular signaling. cam.ac.uk

Deficiency of UDP-galactose:N-acetylglucosamine β-1,4-galactosyltransferase I (β4GalT I) , an enzyme that utilizes UDP-galactose to add galactose to N-glycans, causes a severe neurological disease designated as CDG-IId. researchgate.netcloudfront.net This defect leads to the loss of sialic acid and galactose residues from serum transferrin and other glycoproteins. researchgate.netcloudfront.net

The following table provides a summary of cellular pathologies linked to defects in the UDP-α-D-Galactose pathway.

| Disease | Defective Enzyme/Transporter | Primary Cellular Defect |

| Classic Galactosemia (Type I) | Galactose-1-phosphate uridylyltransferase (GALT) | Accumulation of toxic galactose-1-phosphate, UDP-hexose deficit. oup.comnih.gov |

| Galactosemia Type III | UDP-galactose 4-epimerase (GALE) | Impaired interconversion of UDP-galactose and UDP-glucose. wikipedia.org |

| Congenital Disorder of Glycosylation (SLC35A2-CDG) | UDP-galactose transporter (SLC35A2) | Defective UDP-galactose transport into the Golgi. nih.govnih.gov |

| Congenital Disorder of Glycosylation (CDG-IId) | UDP-galactose:N-acetylglucosamine β-1,4-galactosyltransferase I (β4GalT I) | Inability to add galactose to N-glycans. researchgate.netcloudfront.net |

Role in Host-Pathogen Interactions and Parasite Virulence

UDP-galactose is not only essential for mammalian cells but also plays a vital role in the biology of many pathogenic organisms, particularly protozoan parasites. These organisms often possess a dense surface glycocalyx composed of unique glycoconjugates that are critical for their survival, virulence, and interaction with their hosts.

In many protozoan parasites, the biosynthesis of essential virulence factors is dependent on a steady supply of UDP-galactose.

Leishmania: Parasites of the genus Leishmania are coated with a dense glycocalyx rich in galactose-containing molecules, most notably lipophosphoglycan (LPG) and proteophosphoglycans (PPGs). nih.govplos.orgresearchgate.net These glycoconjugates are crucial for the parasite's survival in the sandfly vector and for establishing infection in the mammalian host. plos.org The synthesis of these molecules requires a substantial amount of UDP-galactose. Leishmania can synthesize UDP-galactose de novo from UDP-glucose via an epimerase and also through a salvage pathway. nih.govnih.gov Studies have shown that the combined inactivation of the enzymes UDP-glucose pyrophosphorylase (UGP) and UDP-sugar pyrophosphorylase (USP), which are responsible for UDP-glucose and UDP-galactose synthesis, leads to the depletion of these nucleotide sugars, resulting in growth cessation and cell death. plos.org This highlights the absolute requirement of UDP-galactose for Leishmania viability.

Trypanosoma cruzi: This parasite, the causative agent of Chagas' disease, utilizes UDP-galactose as a precursor for the synthesis of galactofuranose (Galf), a sugar not found in humans. plos.orgnih.gov Galf is a key component of the parasite's surface glycoconjugates and is important for its virulence. nih.gov The enzyme that converts UDP-galactopyranose (the common form) to UDP-galactofuranose is UDP-galactopyranose mutase (UGM). plos.orgnih.gov Because this pathway is absent in mammals, the enzymes involved in UDP-galactose metabolism, including UGM, are considered attractive targets for the development of new anti-Chagas drugs. plos.orgnih.gov Furthermore, galactose metabolism in T. cruzi has been linked to resistance against oxidative stress, a key defense mechanism of the host immune system. nih.gov

Plasmodium: In the malaria parasite, Plasmodium falciparum, the transporter for UDP-galactose (PfUGT) has been identified as a potential drug resistance gene. nih.govnih.gov Mutations in the gene encoding PfUGT were found in parasite lines resistant to imidazolopiperazines, a promising class of antimalarial compounds. nih.gov The transporter was localized to the endoplasmic reticulum, and its mutation likely represents a broad mechanism of drug resistance. nih.govnih.gov This finding underscores the importance of UDP-galactose transport and, by extension, galactosylation in the parasite's biology and its ability to evade therapeutic intervention.

Table 2: Role of UDP-Galactose in Protozoan Parasites

| Parasite | Key Galactose-Containing Glycoconjugates | Role of UDP-Galactose Pathway | Significance for Virulence/Survival |

| Leishmania | Lipophosphoglycan (LPG), Proteophosphoglycans (PPGs) | Essential for glycocalyx biosynthesis. nih.govresearchgate.net | Critical for survival in insect vector and infection of mammalian host. plos.org Depletion is lethal to the parasite. plos.org |

| Trypanosoma cruzi | Glycoconjugates containing galactofuranose (Galf) | Precursor for UDP-galactofuranose synthesis. plos.orgnih.gov | Galf is essential for virulence. nih.gov Pathway is a potential drug target. plos.org |

| Plasmodium falciparum | TBD | UDP-galactose transporter (PfUGT) implicated in drug resistance. nih.govnih.gov | Mutations in PfUGT confer resistance to antimalarial compounds. nih.gov |

Academic Methodologies and Biotechnological Applications of Udp α D Galactose

Utilization as a Biochemical Reagent and Substrate in Enzymatic Assays

UDP-α-D-galactose is a fundamental donor substrate for galactosyltransferases, enzymes that catalyze the transfer of a galactose moiety to an acceptor molecule. sigmaaldrich.comsigmaaldrich.com This property makes it an indispensable tool in glycobiology research.

In Vitro Synthesis of Galactose-Containing Oligosaccharides

The primary role of UDP-α-D-galactose in the laboratory is as a galactose donor for the enzymatic synthesis of oligosaccharides. sigmaaldrich.comsigmaaldrich.com Glycosyltransferases, the enzymes mediating this process, are known for their high regio- and stereoselectivity, allowing for the precise construction of specific glycosidic linkages. researchgate.net This is crucial for producing complex glycans and glycoconjugates for research purposes.

For instance, the α1–4-galactosyltransferase activity of the Neisseria meningitidis enzyme NmSiaDW utilizes UDP-α-D-galactose as the donor substrate to synthesize α1–4-linked galactosides. escholarship.org This process can be integrated into one-pot multienzyme (OPME) systems where UDP-α-D-galactose is generated in situ and immediately used for glycosylation, driving the reaction towards the desired oligosaccharide product. escholarship.org

Researchers have also evaluated analogs of UDP-α-D-galactose, such as UDP-2-deoxy-Gal and UDP-6-deoxy-Gal, as donor substrates for various galactosyltransferases. These analogs have been successfully used in the milligram-scale preparative synthesis of deoxygenated trisaccharide analogues, demonstrating the flexibility of these enzymatic systems. researchgate.net The synthesis of galactose-containing glycoconjugates is often dependent on the activation of galactose to UDP-α-D-galactose, which is then transferred to an acceptor. mdpi.com

Screening for Glycosyltransferase Activity

UDP-α-D-galactose is essential for screening and characterizing the activity of glycosyltransferases. Assays designed for this purpose often rely on detecting one of the products of the transferase reaction. A common high-throughput method involves monitoring the release of uridine (B1682114) diphosphate (B83284) (UDP), the by-product of the glycosylation reaction. nih.gov As the galactosyltransferase transfers galactose from UDP-α-D-galactose to an acceptor, UDP is formed. This increase in UDP concentration can be coupled to a secondary enzymatic reaction that produces a fluorescent signal, allowing for quantitative measurement of the transferase activity. nih.gov

Kits are commercially available for the quantitative estimation of UDP-galactosyltransferase activity in cell or tissue extracts. sigmaaldrich.com These kits typically provide the necessary substrates, including UDP-α-D-galactose (which may be radioactively labeled) and an acceptor molecule like N-acetyl-D-glucosamine. sigmaaldrich.com The activity is determined by measuring the amount of galactose transferred to the acceptor, often by separating the radiolabeled product via chromatography and quantifying it with a scintillation counter. sigmaaldrich.com Furthermore, deoxygenated UDP-α-D-galactose derivatives have been used with capillary electrophoresis and laser-induced fluorescence detection to evaluate them as donors for different retaining galactosyltransferases. researchgate.net

Chemoenzymatic Synthesis Strategies for Nucleotide Sugars

The synthesis of UDP-α-D-galactose and other rare nucleotide sugars often employs chemoenzymatic strategies, which combine the specificity of enzymes with the versatility of chemical synthesis.

Development of Novel Pathways for Rare Nucleotide Sugar Production

Chemoenzymatic approaches are pivotal in producing "unnatural" nucleotide sugars for various biotechnological applications. nih.gov These methods often start with chemically synthesized monosaccharide derivatives that are then enzymatically converted into the final nucleotide sugar. For example, a general strategy involves the chemical synthesis of a sugar-1-phosphate, which is subsequently coupled with a nucleoside triphosphate (like UTP) by a UDP-sugar pyrophosphorylase (USP) to form the target UDP-sugar. researchgate.net

This strategy has been applied to create a variety of nucleotide sugars. For instance, the promiscuous UDP-sugar pyrophosphorylase from Bifidobacterium longum (BLUSP) can be used in one-pot multienzyme systems to generate activated sugar nucleotides like UDP-α-D-galactose in situ from galactose-1-phosphate. escholarship.org This in situ generation is then coupled with a glycosyltransferase to produce complex oligosaccharides. escholarship.org The development of such pathways is crucial for accessing rare sugars and their derivatives, which are valuable tools for studying and engineering glycans. nih.gov

Scalable Biocatalytic Approaches for Research Applications

The high cost and limited availability of UDP-α-D-galactose can hinder its use in large-scale research and biotechnological applications. researchgate.net To address this, scalable biocatalytic production platforms have been developed. These systems often utilize multi-enzyme cascades to synthesize UDP-α-D-galactose from less expensive starting materials.

One such platform employs a cell-free enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. researchgate.net This system has been optimized to produce UDP-α-D-galactose at high titers. Another approach achieved gram-scale synthesis of UDP-α-D-galactose from UDP-α-D-glucose and α-D-galactose-1-phosphate using a combination of galactose-1-phosphate uridyltransferase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase. researchgate.net This synthesis was performed in a repetitive batch mode, allowing the enzymes to be reused over multiple cycles without significant loss of activity. researchgate.net

| Method | Key Enzymes | Starting Materials | Scale | Yield/Titer | Reference |

|---|---|---|---|---|---|

| Cell-Free Enzyme Cascade | NahK, AGX1 | Uridine, Galactose, ATP | 1 L | 48 mM (27.2 g/L) | researchgate.net |

| Repetitive Batch Mode | Galactose-1-phosphate uridyltransferase, Phosphoglucomutase, Glucose-6-phosphate dehydrogenase | UDP-α-D-glucose, α-D-galactose-1-phosphate | Gram-scale | 1.1 g (40% overall yield) | researchgate.net |

Advanced Analytical Approaches for Studying UDP-α-D-Galactose and its Metabolites

The accurate detection, quantification, and purification of UDP-α-D-galactose and its related metabolites are critical for understanding their roles in biological systems. A variety of advanced analytical techniques are employed for this purpose.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful method for separating and quantifying highly polar nucleotide sugars like UDP-α-D-galactose and its isomer, UDP-α-D-glucose. nih.govresearchgate.net This technique overcomes the poor retention of these compounds on traditional reversed-phase columns. HILIC methods use a polar stationary phase and an aqueous-organic mobile phase, enabling effective separation based on hydrophilic interactions. nih.gov This approach provides high sensitivity and specificity, with limits of detection for UDP-α-D-galactose reported in the sub-nanogram per milliliter range. nih.govresearchgate.net

| Technique | Column Type | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| UPLC-ESI-MS/MS | Amide-based HILIC | Triple Quadrupole MS (MRM) | 0.70 ng/mL | nih.govresearchgate.net |

High-performance liquid chromatography (HPLC) is another cornerstone technique. Anion-exchange chromatography is particularly effective for the purification of nucleotide sugars. nih.govnih.gov For instance, one-step purification of synthesized UDP-[6-³H]galactose can be achieved using a Mono Q anion-exchange column. nih.gov

The synthesis of radiolabeled UDP-α-D-galactose, typically with tritium (B154650) (³H), is a common strategy for creating tracers used in biosynthesis and structural studies. nih.gov This is often achieved by oxidizing the C-6 hydroxymethyl group of UDP-α-D-galactose with galactose oxidase, followed by reduction with a tritiated reducing agent like sodium borotritide. nih.govnih.gov The resulting high-specific-activity UDP-[6-³H]galactose can then be used in enzyme assays to track its incorporation into oligosaccharides. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification and purity assessment of UDP-α-D-galactose. Commercial preparations of UDP-α-D-galactose disodium (B8443419) salt are routinely verified for a purity of ≥95% by HPLC. researchgate.netnih.govnih.govnih.gov The method's versatility allows for various column and detection strategies to suit specific analytical needs.

Reverse-phase HPLC is a common approach for the direct quantification of UDP-sugars. For instance, UDP-glucose and UDP-galactose can be detected by spectrophotometry at 254 nm, with reported recoveries ranging from 97% to 100%. nih.gov Another strategy employs mixed-mode columns, such as the Newcrom B, which can effectively retain and separate UDP-galactose using a mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer. researchgate.net Detection for this method can be achieved via UV at 265 nm or with a Charged Aerosol Detector (CAD). researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar molecules like nucleotide sugars, which are often weakly retained on standard reverse-phase columns. nih.gov HPLC is also instrumental in monitoring the enzymatic conversion of UDP-α-D-galactose. For example, it is used to track the conversion of UDP-α-D-glucose to UDP-α-D-galactose by UDP-glucose 4-epimerase or to quantify the formation of lactose (B1674315) from UDP-α-D-galactose in reactions catalyzed by β-1,4-galactosyltransferase. nih.govnih.gov

While HPLC with UV detection is robust, its sensitivity can be a limitation for samples with very low concentrations of UDP-sugars. nih.gov To overcome this, highly sensitive enzymatic assays coupled with HPLC have been developed. One such assay converts UDP-galactose to UDP, which is then phosphorylated using a radiolabeled ATP source ([γ-32P]ATP). The resulting radiolabeled UTP is quantified by HPLC, allowing for detection at sub-nanomolar levels. nih.govnih.gov

Table 1: HPLC Methods for UDP-α-D-Galactose Analysis

| Method Type | Column | Mobile Phase Components | Detection | Application | Reference(s) |

| Reverse-Phase | C18 | Not specified | UV (254 nm) | Enzyme assay | nih.gov |

| Mixed-Mode | Newcrom B | Acetonitrile, Water, Ammonium Formate | UV (265 nm), CAD | Quantification, Separation | researchgate.net |

| HILIC | Amide | Acetonitrile, Ammonium Formate | MS/MS | Quantification, Separation | nih.gov |

| Ion Exchange | Not specified | Not specified | UV (260 nm) | Quantification | nih.gov |

| Enzymatic Assay + HPLC | Not specified | Not specified | Radiometric | High-sensitivity quantification | nih.govnih.govnih.gov |

Mass Spectrometry (MS) and LC-MS for Metabolite Profiling and Structure Elucidation

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful technique for the detailed analysis of UDP-α-D-galactose. It provides high sensitivity and specificity, enabling not only quantification but also structural confirmation. LC-MS has become an indispensable tool for separating and identifying nucleotide sugars in complex biological matrices. nih.gov

A significant challenge in analyzing UDP-α-D-galactose is its structural similarity to its epimer, UDP-α-D-glucose, as they differ only in the orientation of a single hydroxyl group. nih.gov Advanced LC-MS/MS methods, often utilizing HILIC on an amide column, have been successfully developed to separate these isomers. nih.gov By using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, researchers can achieve highly sensitive and specific quantification. researchgate.netnih.govnih.gov One such UPLC-ESI-MS/MS method reported limits of detection for UDP-galactose as low as 0.70 ng·mL⁻¹ with recoveries between 98.3% and 103.6%. researchgate.netnih.govnih.gov This level of sensitivity is crucial for metabolomic studies where analytes are often present in low concentrations. nih.gov

LC-MS-based metabolite profiling allows for the quantitative assessment of multiple metabolites in a pathway simultaneously. This approach has been applied to study galactose metabolism in fibroblasts from patients with galactosemia, a genetic disorder. nih.gov By analyzing the levels of [U-13C]-galactose, [U-13C]-galactose-1-phosphate, and [13C6]-UDP-galactose, researchers can gain insights into the residual capacity of the galactose metabolism pathway. nih.gov

Table 2: LC-MS/MS Parameters for UDP-α-D-Galactose Quantification

| Parameter | Value/Description | Reference(s) |

| Chromatography | UPLC with BEH amide column | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 50 mM ammonium formate solution | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), negative-ion mode | researchgate.netnih.gov |

| Mass Spectrometry | Triple quadrupole in Multiple Reaction Monitoring (MRM) mode | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.70 ng·mL⁻¹ | researchgate.netnih.govnih.gov |

| Recovery Rate | 98.3% to 103.6% | researchgate.netnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and real-time monitoring of reactions involving UDP-α-D-galactose. Unlike mass spectrometry, which provides mass-to-charge information, NMR provides detailed atomic-level structural data, making it invaluable for unambiguously identifying isomers and characterizing molecular conformations. nih.govacs.org

Real-time NMR has been used to monitor the enzymatic conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-apiose and UDP-xylose by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS). nih.gov This application demonstrates NMR's ability to track substrates and products simultaneously, even identifying transient and unstable intermediates that might be missed by other methods like HPLC. nih.gov The technique is essential for understanding complex enzyme mechanisms. nih.gov

Furthermore, Saturation Transfer Difference (STD) NMR is a specialized technique used to study the binding of ligands to macromolecules. It has been employed to investigate the binding of UDP-α-D-galactose to enzymes like galactosyltransferase and UDP-galactopyranose mutase. acs.orgnih.gov By irradiating the protein and observing the transfer of saturation to the bound ligand's protons, STD-NMR can identify the specific parts of the UDP-galactose molecule (the binding epitope) that are in close contact with the enzyme. acs.orgnih.gov This information is critical for understanding the molecular basis of substrate recognition and can be used to refine the three-dimensional structure of the enzyme-ligand complex. acs.org

Spectrophotometric and Photometric Assays for Enzyme Kinetics

Spectrophotometric and photometric assays are fundamental methods for studying enzyme kinetics due to their simplicity, cost-effectiveness, and capacity for real-time monitoring. creative-enzymes.comnumberanalytics.com These assays measure the change in absorbance or color in a reaction solution over time to determine the rate of an enzyme-catalyzed reaction. creative-enzymes.com

While direct spectrophotometric measurement of UDP-α-D-galactose can be challenging, coupled-enzyme assays are frequently used. In these assays, the reaction of interest is linked to a second reaction that involves a readily detectable change in absorbance. A highly sensitive assay for UDP-α-D-galactose involves its conversion to UDP by β-1,4-galactosyltransferase. The UDP product is then used by nucleoside diphosphokinase to generate UTP, a reaction that consumes a co-substrate like NADH, which has a strong UV absorbance at 340 nm. nih.govnih.gov The decrease in absorbance at 340 nm is directly proportional to the amount of UDP-α-D-galactose initially present. creative-enzymes.com

Colorimetric assays, a subset of spectrophotometric assays operating in the visible light spectrum, are also employed. creative-enzymes.com For example, assays for D-galactose, the precursor sugar for UDP-α-D-galactose, often use the enzyme galactose dehydrogenase. mdpi.com The oxidation of galactose by this enzyme produces NADH, which can then reduce a colorless probe to a colored product, allowing for visual or spectrophotometric quantification. mdpi.com Such assays are valuable for measuring galactose levels in various biological and food samples. abcam.com

Isotope Labeling (e.g., 13C-labeling) for Metabolic Flux Analysis and Tracing

Isotope labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a sophisticated technique for tracing the metabolic fate of molecules and quantifying the flow of carbon through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govnih.gov UDP-α-D-galactose labeled with ¹³C (e.g., UDP-α-D-[UL-¹³C₆]galactose) serves as a tracer to investigate the biosynthesis of nucleotide sugars and the dynamics of glycosylation. nih.govmedchemexpress.comomicronbio.com

In a typical experiment, cells are cultured in a medium containing a ¹³C-labeled precursor, such as ¹³C₆-glucose. nih.gov The labeled carbon atoms are incorporated into various downstream metabolites, including UDP-glucose and UDP-galactose. By using LC-MS/MS to analyze the mass isotopologue distribution (the pattern of ¹³C incorporation) in these nucleotide sugars, researchers can map the flow of carbons and calculate the relative activity (flux) of interconnected pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

This approach has been instrumental in studying metabolic dysregulation in diseases like galactosemia. By administering [U-¹³C]-galactose to patient-derived fibroblasts and measuring the levels of labeled metabolites, including [¹³C₆]-UDP-galactose, scientists can quantitatively assess the residual capacity of the galactose metabolism pathway. nih.gov This provides a more dynamic and informative picture than simply measuring static metabolite concentrations. nih.gov ¹³C-MFA has also been applied to understand the metabolic state of various cell types, from human pluripotent stem cells to endothelial cells, revealing how metabolic networks adapt to different conditions or genetic perturbations. nih.govnih.gov

Genetic Engineering Approaches in Glycobiology Research